molecular formula C13H10BrClN2O2 B13851466 Ethyl 2-(4-bromophenyl)-6-chloropyrimidine-4-carboxylate

Ethyl 2-(4-bromophenyl)-6-chloropyrimidine-4-carboxylate

Cat. No.: B13851466
M. Wt: 341.59 g/mol
InChI Key: ILUZOODHNQXRLZ-UHFFFAOYSA-N
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Description

Ethyl 2-(4-bromophenyl)-6-chloropyrimidine-4-carboxylate is an organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a bromophenyl group at the 2-position, a chlorine atom at the 6-position, and an ethyl ester group at the 4-position of the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-bromophenyl)-6-chloropyrimidine-4-carboxylate typically involves a multi-step process. One common method includes the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated pyrimidine under the catalysis of palladium and in the presence of a base .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-bromophenyl)-6-chloropyrimidine-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and boronic acid derivative.

    Hydrolysis: Acidic or basic conditions to convert the ester group to a carboxylic acid.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

    Hydrolysis Product: 2-(4-bromophenyl)-6-chloropyrimidine-4-carboxylic acid.

Scientific Research Applications

Ethyl 2-(4-bromophenyl)-6-chloropyrimidine-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-(4-bromophenyl)-6-chloropyrimidine-4-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary and are often the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C13H10BrClN2O2

Molecular Weight

341.59 g/mol

IUPAC Name

ethyl 2-(4-bromophenyl)-6-chloropyrimidine-4-carboxylate

InChI

InChI=1S/C13H10BrClN2O2/c1-2-19-13(18)10-7-11(15)17-12(16-10)8-3-5-9(14)6-4-8/h3-7H,2H2,1H3

InChI Key

ILUZOODHNQXRLZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=NC(=N1)C2=CC=C(C=C2)Br)Cl

Origin of Product

United States

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